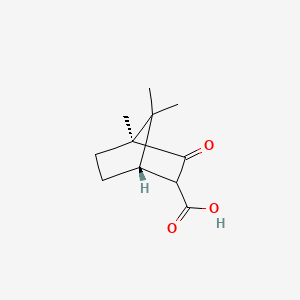
(-)-camphorcarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-camphorcarboxylic acid, also known as d-Camphocarboxylic acid, is a heterocyclic organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of camphor and features a bicyclic structure with a carboxylic acid functional group. This compound is known for its unique chemical properties and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(-)-camphorcarboxylic acid can be synthesized through several methods:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Camphor Derivatives: Another method involves the hydrolysis of camphor derivatives, such as camphor nitriles or camphor amides, in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-camphorcarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, and acid chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or other functional derivatives.
Wissenschaftliche Forschungsanwendungen
(-)-camphorcarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (-)-camphorcarboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Chemical Reactivity: Its carboxylic acid group can participate in various chemical reactions, influencing its biological and chemical activities
Vergleich Mit ähnlichen Verbindungen
(-)-camphorcarboxylic acid can be compared with other similar compounds, such as:
Camphor: Both compounds share a bicyclic structure, but this compound has an additional carboxylic acid group, making it more reactive.
Camphorquinone: This compound is an oxidized form of camphor and lacks the carboxylic acid group, resulting in different chemical properties.
Bornane-2,3-dione: Similar in structure but with different functional groups, leading to distinct reactivity and applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it valuable for research and industrial applications
Eigenschaften
CAS-Nummer |
18530-29-5 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
InChI-Schlüssel |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















